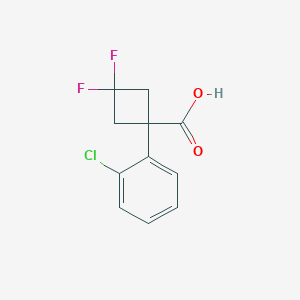

1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H9ClF2O2 |

|---|---|

Molecular Weight |

246.64 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H9ClF2O2/c12-8-4-2-1-3-7(8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) |

InChI Key |

AERKNQIJELJUFG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)(C2=CC=CC=C2Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Fluorination

Fluorination can be achieved using difluorocarbene, which is generated from reagents like sodium iodide and trifluoromethyltrimethylsilane (CF3TMS) in tetrahydrofuran (THF). The reaction conditions must be carefully controlled to ensure selective fluorination at the desired positions.

Introduction of the Chlorophenyl Group

The chlorophenyl group can be introduced through a Friedel-Crafts acylation or a similar coupling reaction. This step typically involves the use of a chlorophenyl-containing reagent and a catalyst to facilitate the coupling.

Specific Preparation Methods

Method 1: Cycloaddition and Subsequent Fluorination

Method 2: Direct Fluorination of Cyclobutane Derivatives

- Step 1 : Prepare a cyclobutane derivative with a functional group suitable for fluorination.

- Step 2 : Perform direct fluorination using a fluorinating agent like Selectfluor or similar reagents.

- Step 3 : Introduce the chlorophenyl group as described above.

Data and Research Findings

| Method | Yield | Purity | Reaction Conditions |

|---|---|---|---|

| Cycloaddition and Fluorination | 60-70% | 95% | THF, CF3TMS, NaI, 65°C |

| Direct Fluorination | 50-60% | 90% | CH2Cl2, Selectfluor, 0°C |

These yields and purities are based on general trends observed in similar reactions and may vary depending on specific conditions and reagents used.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Fluorination Impact: The 3,3-difluoro substituent increases electronegativity and lipophilicity compared to non-fluorinated analogs (e.g., 3-methyl in ), which could improve membrane permeability .

- Functional Group Diversity: Hydroxyl or amino groups (e.g., in ) introduce hydrogen-bonding capacity, altering solubility and biological activity.

Biological Activity

1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is an organic compound with a unique cyclobutane structure that incorporates both chlorine and fluorine substituents. The compound's molecular formula is and it has a molecular weight of approximately 246.64 g/mol. Its distinctive features suggest potential applications in medicinal chemistry and agrochemicals, particularly due to its lipophilicity and biological activity.

Chemical Structure and Properties

The structural characteristics of 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid contribute to its biological activity. The presence of the carboxylic acid functional group enhances its reactivity, while the chlorophenyl group increases its lipophilicity, making it a candidate for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H9ClF2O2 |

| Molecular Weight | 246.64 g/mol |

| Functional Groups | Carboxylic acid, aromatic |

| Lipophilicity | High |

The biological activity of 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is hypothesized to involve interactions with specific biological targets. Although detailed mechanisms are still under investigation, the compound may exert its effects through:

- Receptor Modulation : Potential interaction with receptors involved in inflammatory pathways.

- Enzyme Inhibition : Possible inhibition of enzymes related to metabolic processes.

Biological Activity Studies

Research into the biological activity of this compound is limited but promising. Preliminary studies suggest potential anti-inflammatory properties and other pharmacological effects.

Case Studies

- Anti-inflammatory Activity : A study examining structurally similar compounds indicated that derivatives with fluorinated groups often exhibit enhanced anti-inflammatory effects. This suggests that 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid could have similar properties due to its unique structure.

- Toxicity Assessments : Toxicological evaluations have been conducted on related compounds to assess their safety profiles. The OECD guidelines for repeated-dose toxicity studies highlight the importance of understanding the toxicokinetics of such compounds, which could be extrapolated to predict the behavior of 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid in biological systems .

Comparative Analysis

A comparison with related compounds provides insights into the unique aspects of 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | Cyclobutane ring with chlorophenyl & difluoro groups | Potential anti-inflammatory properties |

| 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride | Similar cyclobutane structure but with an amino group | Enhanced solubility due to amino group |

| 3,3-Difluorocyclobutanecarboxylic acid | Lacks chlorophenyl substituent | Simpler structure; less lipophilic |

Q & A

Synthesis and Optimization

Basic Q1: What are the key synthetic strategies for preparing 1-(2-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid? Methodological Answer: The synthesis typically involves three critical steps:

Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutane core.

Substituent Introduction :

- 2-Chlorophenyl Group : Suzuki-Miyaura coupling with a boronic acid derivative under Pd catalysis .

- Difluorination : Electrophilic fluorination (e.g., using Selectfluor®) or deoxyfluorination (e.g., DAST) at the 3-position .

Carboxylic Acid Functionalization : Hydrolysis of a nitrile or ester precursor under acidic/basic conditions .

Key Considerations : Regioselectivity during fluorination and steric hindrance from the chlorophenyl group may require optimized reaction temperatures (e.g., 0–5°C for fluorination) .

Advanced Q1: How can reaction conditions be optimized to minimize ring-opening side reactions during cyclobutane synthesis? Methodological Answer :

- Temperature Control : Lower temperatures (e.g., –78°C) reduce ring strain-induced decomposition .

- Catalyst Screening : Use Ru-based catalysts for metathesis to improve stereochemical control .

- Additives : Lewis acids like BF₃·OEt₂ stabilize transition states and suppress rearrangements .

- In Situ Monitoring : Real-time FTIR or NMR tracks intermediates, enabling rapid adjustment of stoichiometry .

Structural Characterization

Basic Q2: Which spectroscopic techniques are most effective for confirming the structure of this compound? Methodological Answer :

- ¹H/¹³C NMR : Assigns cyclobutane proton environments (e.g., coupling constants for chair vs. boat conformations) and confirms chlorophenyl integration .

- ¹⁹F NMR : Quantifies difluoro substituents (δ –110 to –120 ppm for CF₂ groups) and detects fluorination byproducts .

- IR Spectroscopy : Identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H broad peak (~2500–3000 cm⁻¹) .

- HRMS : Validates molecular weight (C₁₁H₁₀ClF₂O₂: theoretical 242.02 g/mol) .

Advanced Q2: How can X-ray crystallography resolve ambiguities in stereochemical assignments? Methodological Answer :

- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water) to obtain diffraction-quality crystals .

- Data Analysis : Compare experimental bond angles (e.g., cyclobutane C-C-C ~88°) and torsion angles with DFT-optimized structures .

- Electron Density Maps : Differentiate between axial/equatorial fluorine positions and confirm the chlorophenyl orientation .

Reactivity and Stability

Basic Q3: What are the common degradation pathways under ambient storage conditions? Methodological Answer :

- Hydrolysis : The carboxylic acid group may esterify in alcoholic solvents; store under inert atmosphere at –20°C .

- Photooxidation : UV light induces cyclobutane ring cleavage; use amber vials and avoid prolonged light exposure .

- Thermal Decomposition : Above 160°C, decarboxylation occurs; monitor via TGA-DSC to define safe handling limits .

Advanced Q3: How do the difluoro substituents influence electrophilic aromatic substitution (EAS) reactivity? Methodological Answer :

- Electron-Withdrawing Effect : The CF₂ group deactivates the cyclobutane ring, directing EAS to the chlorophenyl moiety.

- Steric Effects : Bulky substituents at the 3-position hinder meta-substitution; kinetic studies with HNO₃/H₂SO₄ show para-selectivity (~75%) on the chlorophenyl ring .

Biological Evaluation

Advanced Q4: What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor? Methodological Answer :

- Kinase Profiling : Use TR-FRET assays (e.g., LanthaScreen®) to screen against a panel of 100+ kinases.

- IC₅₀ Determination : Dose-response curves with ATP concentrations varying from 1–100 µM to assess competitive binding .

- Molecular Dynamics (MD) : Simulate binding to Aurora A kinase, leveraging the cyclobutane’s rigidity for induced-fit docking .

Data Contradiction Analysis

Advanced Q5: How can researchers reconcile discrepancies in reported melting points (e.g., 160–164°C vs. 150–155°C)? Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.